molecular formula C28H32N2O11 B12533212 Bis(kokusaginine)trihydrate CAS No. 870640-43-0

Bis(kokusaginine)trihydrate

Cat. No.: B12533212
CAS No.: 870640-43-0
M. Wt: 572.6 g/mol
InChI Key: SEDICIGPZYSPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(kokusaginine)trihydrate is a crystalline derivative of kokusaginine, a furoquinoline alkaloid predominantly isolated from plants of the Zanthoxylum genus (e.g., Z. buesgenii and Z. fabago) . Kokusaginine itself is characterized by a fused furan-quinoline structure, conferring diverse pharmacological properties, including antiviral, antiparasitic, and neuroprotective activities . Despite its structural complexity, pharmacokinetic (PK) studies on kokusaginine reveal high oral bioavailability (~70–80% in rats) and broad tissue distribution, including the brain, liver, and kidneys .

Properties

CAS No.

870640-43-0

Molecular Formula

C28H32N2O11

Molecular Weight

572.6 g/mol

IUPAC Name

4,6,7-trimethoxyfuro[2,3-b]quinoline;trihydrate

InChI

InChI=1S/2C14H13NO4.3H2O/c2*1-16-11-6-9-10(7-12(11)17-2)15-14-8(4-5-19-14)13(9)18-3;;;/h2*4-7H,1-3H3;3*1H2

InChI Key

SEDICIGPZYSPIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC.COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC.O.O.O

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Pharmacological Activity Profiles

Table 1: Pharmacological Activities of Kokusaginine and Related Alkaloids

Compound Antiviral Activity (IC₅₀/EC₅₀) Antiparasitic Activity (IC₅₀, T. cruzi) Cytotoxicity (Human Cell Lines) Neuroprotective Potential
Kokusaginine HCV: 6.4 µg/mL 12.3 µM Moderate ChE inhibition
γ-Fagarine HCV: 20.4 µg/mL; HIV-1: <5.85 µM N/A Low N/A
Skimmianine DNA intercalation (anti-SARS-CoV-2) N/A High N/A
Dictamnine N/A N/A N/A Internal standard in PK studies

Key Findings :

  • Antiviral Potency : Kokusaginine exhibits superior anti-HCV activity compared to γ-fagarine but is less effective against HIV-1 .
  • Antiparasitic Action: Kokusaginine derivatives demonstrate moderate activity against Trypanosoma cruzi, with IC₅₀ values comparable to flindersiamine derivatives .
  • Cytotoxicity : Skimmianine shows higher cytotoxicity in human cell lines, limiting its therapeutic window compared to kokusaginine .

Pharmacokinetic and Physicochemical Properties

Table 2: PK and Physicochemical Comparison

Property Kokusaginine γ-Fagarine Skimmianine Bis(kokusaginine)trihydrate (Inferred)
Oral Bioavailability 70–80% (rats) Not reported Not reported Likely reduced due to dimeric form
Tissue Distribution Brain, liver, kidneys Limited data Limited data Enhanced solubility via trihydrate
Metabolic Stability High in liver microsomes Low Moderate Potential for prolonged half-life
Water Solubility 0.66 mg/mL 0.21 mg/mL 0.15 mg/mL Improved via hydration

Key Insights :

  • Trihydrate Impact : The trihydrate form of bis(kokusaginine) may enhance aqueous solubility, as seen in analogous compounds like ampicillin trihydrate , though dimerization could reduce absorption efficiency.

Comparison with Other Trihydrate Compounds

Table 3: Trihydrate Forms and Their Functional Roles

Compound Primary Use Solubility Enhancement Structural Impact
This compound Pharmacological agent (inferred) Likely significant Stabilizes crystal lattice
Ampicillin trihydrate Antibiotic Yes Improves storage stability
Lead acetate trihydrate Dye fixative Moderate Enhances ionic dissociation
Melaminium bis(selenate) trihydrate Nonlinear optics (NLO) Minimal Hydrogen bonding governs NLO response

Key Observations :

  • Hydrogen Bonding: In melaminium bis(selenate) trihydrate, hydrogen bonds between water and the compound dictate its NLO properties, a phenomenon that may similarly influence this compound’s stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.